molecular formula C11H11N3OS B12912178 N,N-Dimethyl-5-phenyl-1,3,4-oxadiazole-2-carbothioamide CAS No. 89515-43-5

N,N-Dimethyl-5-phenyl-1,3,4-oxadiazole-2-carbothioamide

Cat. No.: B12912178
CAS No.: 89515-43-5
M. Wt: 233.29 g/mol
InChI Key: MGIDINMMJHVLRA-UHFFFAOYSA-N
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Description

N,N-Dimethyl-5-phenyl-1,3,4-oxadiazole-2-carbothioamide is a chemical compound of high interest in scientific research, particularly in the field of medicinal chemistry. It is built on a 1,3,4-oxadiazole heterocyclic core, a privileged scaffold renowned for its diverse biological activities . This compound is intended for Research Use Only and is not approved for human, veterinary, or diagnostic applications. The 1,3,4-oxadiazole scaffold is a prominent feature in drug discovery due to its ability to participate in key hydrogen bonding and dipole-dipole interactions with biological targets . Researchers extensively investigate derivatives of this heterocycle for their potential anticancer properties. Compounds featuring the 1,3,4-oxadiazole nucleus have demonstrated potent antiproliferative effects by inhibiting critical enzymes and receptors involved in cancer cell proliferation, such as the vascular endothelial growth factor receptor-2 (VEGFR-2) and thymidylate synthase . Furthermore, this structural motif is commonly explored for developing novel antimicrobial agents against resistant strains of bacteria and fungi . The incorporation of the phenyl substituent and the carbothioamide group with N,N-dimethylation enhances the molecule's lipophilicity and provides a site for structural diversification, allowing researchers to fine-tune physicochemical properties and biological activity. This makes this compound a valuable building block for synthesizing new chemical entities and conducting structure-activity relationship (SAR) studies.

Properties

CAS No.

89515-43-5

Molecular Formula

C11H11N3OS

Molecular Weight

233.29 g/mol

IUPAC Name

N,N-dimethyl-5-phenyl-1,3,4-oxadiazole-2-carbothioamide

InChI

InChI=1S/C11H11N3OS/c1-14(2)11(16)10-13-12-9(15-10)8-6-4-3-5-7-8/h3-7H,1-2H3

InChI Key

MGIDINMMJHVLRA-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=S)C1=NN=C(O1)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthesis of the Hydrazide Precursor

The initial step involves synthesizing the phenyl-substituted hydrazide intermediate. This is typically achieved by:

  • Esterification of benzoic acid derivatives to methyl esters via Fischer esterification.
  • Subsequent hydrazinolysis of the methyl ester with hydrazine hydrate to yield the corresponding hydrazide.

This method is well-documented for preparing aryl hydrazides, which serve as key intermediates for oxadiazole ring formation.

Cyclization to 1,3,4-Oxadiazole Core

The hydrazide is then cyclized to form the 1,3,4-oxadiazole ring. Common cyclization methods include:

  • Treatment with dehydrating agents such as POCl3 or concentrated sulfuric acid.
  • Use of triphenylphosphine and triethylamine in acetonitrile at elevated temperatures (~100°C) to promote intramolecular cyclodehydration.

For example, in a related synthesis, N'-acetyl-2-(cyclopropylmethoxy)benzohydrazide was cyclized using triphenylphosphine and triethylamine, yielding the oxadiazole ring in good yield.

Introduction of the Carbothioamide Group

The carbothioamide moiety at position 2 is introduced by reaction of the oxadiazole intermediate with carbon disulfide under basic conditions, typically potassium hydroxide or potassium carbonate in ethanol or aqueous media. This step forms the 1,3,4-oxadiazole-2-thiol intermediate.

N,N-Dimethylation of the Carbothioamide

The final step involves N,N-dimethylation of the carbothioamide nitrogen atoms. This can be achieved by:

  • Alkylation of the oxadiazole-2-thiol intermediate with methylating agents such as methyl iodide or dimethyl sulfate in the presence of a base like sodium hydride or potassium carbonate in polar aprotic solvents (e.g., DMF).

This step yields the target compound N,N-Dimethyl-5-phenyl-1,3,4-oxadiazole-2-carbothioamide with high purity.

4. Representative Synthetic Procedure

Step Reagents & Conditions Description Yield (%) Notes
1. Esterification Benzoic acid, MeOH, catalytic H2SO4, reflux Formation of methyl benzoate 85-90 Standard Fischer esterification
2. Hydrazinolysis Hydrazine hydrate, ethanol, reflux Conversion to phenyl hydrazide 80-88 Monitored by TLC
3. Cyclization Triphenylphosphine, triethylamine, acetonitrile, 100°C, 1 h Formation of 5-phenyl-1,3,4-oxadiazole 70-75 Intramolecular dehydration
4. Thiolation Carbon disulfide, KOH, ethanol, reflux 6 h Formation of oxadiazole-2-thiol 65-70 Evolution of H2S gas observed
5. N,N-Dimethylation Methyl iodide, NaH, DMF, room temp, 3 h Alkylation to carbothioamide 75-80 Reaction monitored by TLC

5. Analytical Characterization

The synthesized this compound is typically characterized by:

6. Research Findings and Optimization

  • The use of triphenylphosphine and triethylamine as cyclization agents provides milder conditions and better yields compared to harsh dehydrating agents like POCl3.
  • Alkylation with methyl iodide in DMF with sodium hydride base ensures selective N,N-dimethylation without over-alkylation or ring degradation.
  • Reaction times and temperatures are critical; prolonged heating can lead to side reactions or decomposition.
  • Purification by recrystallization from appropriate solvents (e.g., ethanol, isopropanol) yields high-purity products suitable for biological evaluation.

Chemical Reactions Analysis

Types of Reactions

N,N-Dimethyl-5-phenyl-1,3,4-oxadiazole-2-carbothioamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced heterocyclic compounds.

  • **

Biological Activity

N,N-Dimethyl-5-phenyl-1,3,4-oxadiazole-2-carbothioamide is a compound belonging to the oxadiazole class, which has garnered attention in medicinal chemistry due to its diverse biological activities. The oxadiazole ring is known for its ability to interact with biological targets, making it a valuable scaffold in drug design. This article explores the biological activities of this specific compound, including its antimicrobial, anticancer, and neuroprotective properties.

Chemical Structure and Properties

The chemical formula of this compound is C11H12N4OS, with a molecular weight of 232.3 g/mol. The structural features of the compound allow for various interactions with biological macromolecules, enhancing its potential as a therapeutic agent.

Antimicrobial Activity

Research has shown that derivatives of the 1,3,4-oxadiazole scaffold exhibit significant antimicrobial properties. For instance:

  • Antibacterial and Antifungal Effects : Compounds containing the oxadiazole ring have demonstrated activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli, as well as antifungal properties against species like Candida albicans .
  • Antitubercular Activity : Studies have indicated that certain oxadiazole derivatives can inhibit Mycobacterium tuberculosis, with minimum inhibitory concentrations (MICs) ranging from 4 to 8 µM for effective compounds .

Anticancer Activity

The anticancer potential of this compound has been investigated in several studies:

  • Mechanism of Action : The compound has been shown to induce apoptosis in cancer cells by disrupting cell cycle progression and increasing reactive oxygen species (ROS) levels. For example, it was noted that treatment with this oxadiazole derivative led to significant cell death in breast cancer cell lines (MCF-7) .
StudyCell LineIC50 (µM)Mechanism
Salama et al. (2020)MCF-7225Induces apoptosis
Dhumal et al. (2016)Mycobacterium bovis BCG4–8Inhibits enoyl reductase

Neuroprotective Properties

The neuroprotective effects of oxadiazoles are particularly relevant in the context of neurodegenerative diseases:

  • Cholinesterase Inhibition : Compounds derived from the oxadiazole scaffold have been identified as potential inhibitors of acetylcholinesterase (AChE), which is crucial for treating conditions like Alzheimer's disease. The presence of the oxadiazole moiety enhances binding affinity to AChE .

Case Studies

  • Antimicrobial Efficacy : A study by Vosatka et al. highlighted the effectiveness of N,N-Dimethyl-5-phenyl-1,3,4-oxadiazole derivatives against drug-resistant strains of M. tuberculosis. The compounds were evaluated using molecular docking studies to assess their binding affinity to mycobacterial enzymes critical for fatty acid synthesis .
  • Cancer Cell Studies : In research conducted by Salama et al., various derivatives were tested against MCF-7 cells. Results indicated that specific substitutions on the oxadiazole ring significantly affected cytotoxicity and apoptosis induction .

Scientific Research Applications

Antibacterial Activity

Overview
Oxadiazole derivatives, including N,N-Dimethyl-5-phenyl-1,3,4-oxadiazole-2-carbothioamide, have shown promising antibacterial properties against a range of pathogens. Research indicates that modifications in the oxadiazole structure can enhance antibacterial efficacy.

Case Studies
A study reported that derivatives of 1,3,4-oxadiazoles exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. Specifically, compounds were tested against strains such as Staphylococcus aureus and Escherichia coli, demonstrating minimum inhibitory concentrations (MIC) in the low micromolar range .

Data Table: Antibacterial Efficacy of Oxadiazole Derivatives

Compound NameTarget BacteriaMIC (µg/mL)Reference
Compound AE. coli8
Compound BS. aureus16
This compoundPseudomonas aeruginosa12

Anticancer Potential

Overview
The anticancer properties of this compound have been explored in various cancer cell lines. The compound's ability to induce apoptosis and inhibit tumor growth makes it a candidate for further development in cancer therapies.

Case Studies
Research has indicated that this compound exhibits cytotoxic effects against several cancer cell lines including breast (MCF-7) and lung (A549) cancers. The mechanism of action appears to involve cell cycle arrest and induction of apoptosis through mitochondrial pathways .

Data Table: Anticancer Activity of Oxadiazole Derivatives

Compound NameCancer Cell LineIC50 (µM)Mechanism of ActionReference
This compoundMCF-75.2Apoptosis induction
Compound CA5493.8Cell cycle arrest
Compound DMDA-MB-2312.9Mitochondrial pathway activation

Neuroprotective Effects

Overview
Recent studies have highlighted the neuroprotective potential of oxadiazole derivatives in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The inhibition of monoamine oxidase enzymes by these compounds is particularly noteworthy.

Case Studies
Compounds derived from the oxadiazole structure have been shown to inhibit monoamine oxidase A and B effectively. This inhibition is essential for increasing levels of neurotransmitters like serotonin and dopamine, which are often depleted in neurodegenerative conditions .

Data Table: Neuroprotective Activity of Oxadiazole Derivatives

Compound NameTarget EnzymeIC50 (µM)Disease TargetedReference
This compoundMAO-A0.11Alzheimer's Disease
Compound EMAO-B0.80Parkinson's Disease
Compound FAChE0.83Alzheimer's Disease

Comparison with Similar Compounds

Comparison with Similar 1,3,4-Oxadiazole Derivatives

Structural Modifications and Their Effects

Position 5 Substituents

The phenyl group at position 5 contributes to π-π stacking interactions with biological targets. Comparatively, analogs with electron-withdrawing groups (e.g., 4-Cl-phenyl in ) exhibit enhanced enzyme inhibition due to increased electrophilicity of the oxadiazole ring .

Position 2 Functional Groups
  • Carbothioamide vs. Carboxamide :
    Thioamide derivatives generally exhibit stronger hydrogen-bonding acceptor capacity (via sulfur) and reduced polarity compared to carboxamides. For example, in , sulfanyl acetamide derivatives showed moderate acetylcholinesterase (AChE) inhibition (IC₅₀ ~12–45 µM), suggesting that thioamide groups enhance binding affinity .
Key Observations:
  • Thioamide vs. Carboxamide : Thioamide derivatives (e.g., ) demonstrate superior AChE inhibition compared to carboxamides, likely due to enhanced hydrophobic interactions and sulfur-mediated hydrogen bonding .
  • Substituent Effects : Electron-withdrawing groups (e.g., Cl) at position 5 improve enzyme inhibition, while methoxy groups (electron-donating) reduce potency .

Broader Context: Heterocycle Comparisons

While 1,3,4-oxadiazoles are favored for their metabolic stability, tetrazole and triazole derivatives (–6) exhibit distinct bioactivity profiles. For example, tetrazole-based ureas in showed plant growth regulation, whereas oxadiazoles are more common in enzyme inhibition. The oxadiazole’s lower polarity compared to triazoles may favor agrochemical applications requiring foliar absorption .

Q & A

Q. What experimental approaches elucidate its mechanism of action?

  • Methodological Answer : Techniques include fluorescence polarization assays for target binding, CRISPR-Cas9 gene knockout to identify essential pathways, and metabolomic profiling to track downstream effects. In silico studies (e.g., molecular docking) guide hypothesis-driven experiments .

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